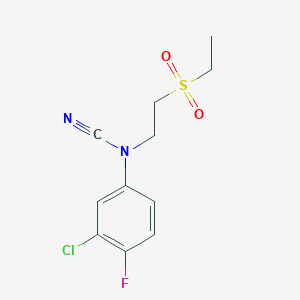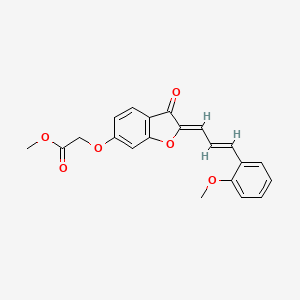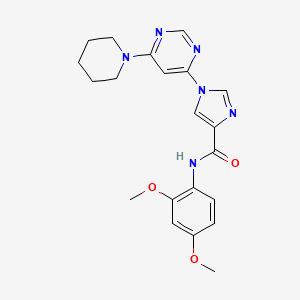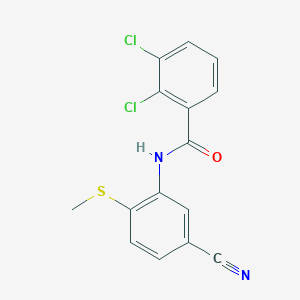
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone (DCBT-FP) is a synthetic organic compound with a unique structure that has been studied for its potential applications in the fields of medicine, chemistry, and engineering. DCBT-FP has been used as a building block in the synthesis of various compounds, and has been studied for its potential as a therapeutic agent. Additionally, this paper will outline the future directions for further research on the compound.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been investigated for its potential applications in the fields of medicine, chemistry, and engineering. In medicine, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential as a therapeutic agent. In chemistry, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been used as a building block in the synthesis of various compounds. In engineering, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been studied for its potential applications in the development of new materials.
Wirkmechanismus
The mechanism of action of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone may act as an inhibitor of certain enzymes and may also interact with certain receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone are not yet fully understood. However, it has been shown to have some anti-inflammatory and antioxidant activity in animal studies. Additionally, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has been shown to have some cytotoxic activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its availability, its low cost, and its stability. The limitations of using 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in laboratory experiments include its limited solubility in water and other solvents and its potential toxicity.
Zukünftige Richtungen
Future research on 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone in medicine, chemistry, and engineering. Finally, further research should be conducted to investigate the potential toxicity of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone and to develop methods to reduce its toxicity.
Synthesemethoden
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone can be synthesized by a three-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzaldehyde with trifluoroacetic acid in the presence of a base, such as sodium hydroxide, to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one. The second step involves the oxidation of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)pyridin-2-one with potassium permanganate to form 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone. The third step involves the reduction of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone with sodium borohydride to form the desired product, 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone.
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-10-2-1-3-11(15)9(10)7-19-6-8(13(16,17)18)4-5-12(19)20/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYOMVEWKDWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}thiophene-2-sulfonamide](/img/structure/B2621589.png)




![1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621599.png)


![7-(2-Phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2621602.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)
